Probing the stereoselectivity of OleD-catalyzed glycosylation of cardiotonic steroids†
RSC Advances Pub Date: 2018-01-30 DOI: 10.1039/C7RA11979H
Abstract
The glycosyltransferase OleD variant as a catalyst for the glycosylation of four pairs of epimers of cardiotonic steroids (CTS) are assessed. The results of this study demonstrated that the OleD-catalyze glycosylation of CTS is significantly influenced by the configuration at C-3 and the A/B fusion mode. 3β-OH and A/B ring cis fusion are favoured by OleD (ASP). An epoxide ring at C-14 and C-15 further increases the bioconversion rate; while an acetyl group at C-16 and lactone ring type at C-17 did not influence the biotransformation. A high conversion rate corresponded to a low Km value. A molecular docking simulation showed that filling of hydrophobic pocket II and interaction with residue Tyr115 may play an important role in the glycosylation reactions catalyzed by OleD glycosyltransferases. Furthermore, the glycosylation products showed a stronger inhibitory activity for Na+, K+-ATPase than the corresponding aglycones. This study provides the first stereoselective properties for OleD (ASP) catalyzed glycosylation.

Recommended Literature
- [1] Regulation of α-chymotrypsin activity on the surface of substrate-functionalized gold nanoparticles†
- [2] First-principles design of bifunctional oxygen reduction and evolution catalysts through bimetallic centers in metal–organic frameworks†
- [3] Formation of a stable carbon framework in a MnO yolk–shell sphere to achieve exceptional performance for a Li-ion battery anode†
- [4] Vegetable dietary fibres made with minimal processing improve health-related faecal parameters in a valid rat model†
- [5] Hydrothermal synthesis of bi-functional nanostructured manganese tungstate catalysts for selective oxidation†
- [6] Structural control of charge transport in polymer monolayer transistors by a thermodynamically assisted dip-coating strategy†
- [7] Gold-catalyzed alkenylation and arylation of phosphorothioates†
- [8] A novel synthesis of (±)-mellein
- [9] Enantiotropic inconstancy, crystalline solid solutions and co-crystal in the salicylic acid–anthranilic acid system†
- [10] Mechanistic study of nickel-catalyzed intramolecular [4 + 2] cycloaddition of cyclobutanone with allene: origin of selectivity and ligand effect†
